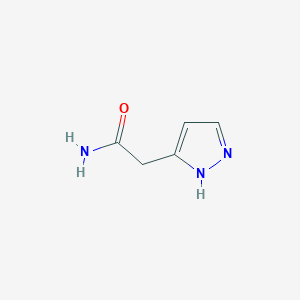

2-(1H-pyrazol-3-yl)acetamide

Description

Significance of Pyrazole-Acetamide Scaffolds in Modern Chemical Research

The fusion of pyrazole (B372694) and acetamide (B32628) functionalities into a single molecular framework has given rise to a versatile class of compounds known as pyrazole-acetamides. These scaffolds are of significant interest in contemporary chemical research, largely due to their proven and potential applications across various scientific domains. Pyrazole rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry. mdpi.comresearchgate.net This is attributed to their ability to engage in various non-covalent interactions, their metabolic stability, and their synthetic accessibility. mdpi.com When combined with the acetamide group, which can act as a hydrogen bond donor and acceptor, the resulting scaffold possesses a unique combination of structural and electronic features. ontosight.ai This has led to their exploration in drug discovery, where they have been incorporated into molecules targeting a wide array of biological targets, including protein kinases, which are crucial in cancer therapy. mdpi.comnih.gov In fact, several FDA-approved drugs contain a pyrazole moiety, highlighting the therapeutic potential of this heterocyclic system. eurekaselect.comnih.gov Beyond medicine, pyrazole derivatives are also integral to the development of agrochemicals, such as fungicides. nih.gov The adaptability of the pyrazole-acetamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the properties of these molecules for specific applications. researchgate.net

Overview of 2-(1H-Pyrazol-3-yl)acetamide as a Central Molecular Entity

At the heart of this diverse class of compounds lies 2-(1H-pyrazol-3-yl)acetamide, a molecule that serves as a fundamental building block for the synthesis of more complex derivatives. Its structure consists of an acetamide group connected to the C3 position of a pyrazole ring. This seemingly simple arrangement provides multiple points for chemical modification, including the pyrazole ring nitrogens, the acetamide nitrogen, and the pyrazole ring carbons. The strategic positioning of the pyrazole and acetamide moieties allows for the creation of a wide range of derivatives with tailored biological activities. The inherent properties of 2-(1H-pyrazol-3-yl)acetamide make it a valuable intermediate in the synthesis of compounds for pharmaceutical and agrochemical research. nih.govrsc.org

Scope and Objectives of the Research Review

This review aims to provide a comprehensive analysis of 2-(1H-pyrazol-3-yl)acetamide, focusing on its synthesis, chemical properties, and applications as a key intermediate. The objective is to consolidate existing research findings to offer a detailed understanding of this specific molecule. The review will delve into the common synthetic pathways employed for its preparation and discuss its reactivity. Furthermore, it will explore its role as a precursor in the development of compounds with potential therapeutic and agricultural relevance. By concentrating solely on 2-(1H-pyrazol-3-yl)acetamide, this review seeks to underscore its importance as a foundational element in the broader field of pyrazole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWOKJCUJXCWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626605-59-2 | |

| Record name | 2-(1H-pyrazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Acetamide and Its Derivatives

Direct Synthesis Strategies for the 2-(1H-Pyrazol-3-yl)acetamide Core

The direct synthesis of the 2-(1H-pyrazol-3-yl)acetamide core can be achieved through methods that either form the pyrazole (B372694) ring first, followed by the introduction of the acetamide (B32628) side chain, or build the entire structure in a more concerted fashion.

Condensation Reactions for Pyrazole Ring Formation

A fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This method is highly versatile for creating the pyrazole ring, which can then be further functionalized.

The reaction between hydrazine derivatives and β-keto esters or other 1,3-dicarbonyl compounds is a classic and widely used method for constructing the pyrazole ring. For instance, the condensation of a hydrazine with a β-keto ester can lead to the formation of a pyrazolone, which can be a precursor to the desired pyrazole structure. arkat-usa.org A general scheme involves the reaction of a substituted hydrazine with an appropriately substituted 3-oxobutanamide derivative. The initial condensation is followed by cyclization to form the pyrazole ring. nih.gov

One common strategy involves the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated carbonyl compounds. longdom.orgpreprints.org For example, substituted chalcones can be cyclized with hydrazine hydrate. researchgate.net The resulting pyrazole can then be subjected to further reactions to introduce the acetamide group.

| Reactant 1 | Reactant 2 | Product | Notes |

| Hydrazine hydrate | Substituted chalcones | 4,5-Dihydropyrazoles | Can be further oxidized to pyrazoles. longdom.orgresearchgate.net |

| Hydrazine derivatives | β-keto esters | Pyrazolone derivatives | Versatile intermediates for pyrazole synthesis. arkat-usa.org |

| Hydrazine monohydrate | 1,3-Diketone intermediates | Pyrazole core | Accomplished in a one-pot method. nih.gov |

Interestingly, pyrazole derivatives can also be synthesized from benzodiazepine (B76468) precursors. For example, some studies have shown that certain benzodiazepine derivatives can undergo ring contraction or rearrangement reactions to form pyrazoles. researchgate.net Another route involves the reaction of 2-nitro-5-chlorophenylhydrazine with 3-oxopropanenitrile (B1221605) derivatives to yield aminopyrazoles, which can then be cyclized to form pyrazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.evitachem.combenzotriazine 5-oxides, a class of compounds that are structurally related to benzodiazepine receptor ligands. unc.edu While not a direct synthesis of 2-(1H-pyrazol-3-yl)acetamide, these methods highlight the chemical link between these heterocyclic systems.

Acylation and Coupling Approaches for Acetamide Linkage

Once the pyrazole ring with a suitable functional group (e.g., an aminomethyl or a carboxymethyl group) is in place, the acetamide linkage can be formed through standard acylation or coupling reactions.

For instance, a pyrazole with a 3-aminomethyl substituent can be acylated with an acetic acid derivative (like acetyl chloride or acetic anhydride) to yield the corresponding 2-(1H-pyrazol-3-yl)acetamide. Conversely, a pyrazole-3-acetic acid derivative can be coupled with an amine using standard peptide coupling reagents to form the N-substituted acetamide.

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related amide, involves a two-step process where 2-(thiophen-2-yl)acetic acid is first converted to its acid chloride, which then reacts with 2-aminothiophene-3-carbonitrile (B183302) in an N-acylation reaction. acs.org A similar strategy can be envisioned for the synthesis of 2-(1H-pyrazol-3-yl)acetamide, starting from pyrazole-3-acetic acid.

Synthesis of N-Substituted 2-(1H-Pyrazolyl)acetamide Derivatives

The synthesis of N-substituted derivatives of 2-(1H-pyrazolyl)acetamide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

N-Alkylation of Pyrazole Moieties

The nitrogen atoms of the pyrazole ring can be alkylated to introduce a variety of substituents. This is typically achieved by treating the pyrazole with an alkylating agent in the presence of a base. nih.gov For example, N-alkylation can be carried out using sodium hydride and an alkyl or benzyl (B1604629) halide. nih.gov

A newer method for N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com This method is effective for introducing benzylic, phenethyl, and benzhydryl groups. semanticscholar.org

The synthesis of N-substituted 3,5-diarylpyrazole hydroxamic acid derivatives has been accomplished starting from 3,5-diarylpyrazole ester derivatives, which are then N-alkylated. nih.gov The resulting N-substituted pyrazole ester intermediates are subsequently converted to the desired products. nih.gov

| Pyrazole Derivative | Alkylating Agent | Catalyst/Base | Product |

| 3,5-Diphenylpyrazole (B73989) ester | Alkyl or benzyl halides | Sodium hydride | N-substituted 3,5-diphenylpyrazole ester nih.gov |

| 4-Chloropyrazole | Trichloroacetimidate electrophiles | Brønsted acid | N-alkyl-4-chloropyrazole semanticscholar.orgmdpi.com |

Amide Bond Formation with Substituted Amines

The formation of an amide bond is a cornerstone reaction in the synthesis of 2-(1H-pyrazol-3-yl)acetamide derivatives. This transformation typically involves the coupling of a pyrazole-containing carboxylic acid (or its activated form) with a diverse range of substituted amines. Various methodologies have been developed to facilitate this crucial step, ranging from classical coupling reagents to more modern, metal-free oxidative approaches.

One effective strategy involves the use of N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) to mediate the amide bond formation between a 5-aminopyrazole precursor and various heteroaryl acids. arkat-usa.org This method has been successfully employed for the synthesis of novel pyrazole derivatives linked to heteroaryl groups via the amide functionality, proceeding in good to excellent yields. arkat-usa.org The reaction is typically carried out at room temperature over a few hours. arkat-usa.org

Another approach is the direct synthesis of pyrazole-thiophene amides. mdpi.com In this method, a thiophene (B33073) carboxylic acid is reacted with a pyrazole amine. mdpi.com Studies have shown that using an unprotected pyrazole amine, such as tert-butyl-3-amino-5-methylpyrazole-1-carboxylate, can lead to the desired amide in good yields, although deprotection at the N1 position of the pyrazole can occur during acidic workup. mdpi.com

Furthermore, an operationally simple and metal-free method has been developed for the synthesis of pyrazole-linked amide conjugates through the oxidative amidation of pyrazole carbaldehydes. beilstein-journals.org In this process, a pyrazole-3-carbaldehyde reacts with a substituted amine, such as 2-aminopyridine, in the presence of an oxidant like hydrogen peroxide. beilstein-journals.org This oxidative coupling provides a direct route to the corresponding pyrazole-carboxamide. beilstein-journals.org

Table 1: Examples of Amide Bond Formation with Substituted Amines

| Pyrazole Precursor | Amine Substrate | Coupling Reagents/Method | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-(2-methoxyphenyl)-1H-pyrazole | Heteroaryl acids (e.g., Furan-2-carboxylic acid) | N-methylimidazole (NMI), Methanesulfonyl chloride (MsCl) | Pyrazole linked to heteroaryl groups via amide | arkat-usa.org |

| 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | 2-Aminopyridine | Oxidative Amidation (H₂O₂) | Pyrazole-pyridine conjugate with amide tether | beilstein-journals.org |

| tert-Butyl-3-amino-5-methylpyrazole-1-carboxylate | 5-Bromothiophene carboxylic acid | Titanium(IV) chloride (TiCl₄), Pyridine (B92270) | Thiophene-based pyrazole amide | mdpi.com |

Advanced Synthetic Routes to Complex 2-(1H-Pyrazol-3-yl)acetamide Derivatives

The versatility of the pyrazole scaffold allows for its incorporation into more complex molecular architectures, often featuring additional heterocyclic systems. These advanced derivatives are pursued for their potential in various scientific applications.

Strategies for Incorporating Additional Heterocyclic Systems

A primary strategy for introducing additional heterocyclic systems is through the amide bond itself, by reacting a pyrazole-acetic acid moiety with an amino-substituted heterocycle. For instance, new N-arylazole acetamide derivatives have been prepared by reacting alpha-bromo-N-arylacetamide with heterocycles like imidazole (B134444) and 1,2,4-triazole (B32235). nih.gov This method effectively links the pyrazole-acetamide core to other azoles. nih.gov

Another powerful technique utilizes pyrazole-carboxaldehydes as versatile precursors to build a wide range of fused and linked heterocyclic systems. semanticscholar.org Condensation of pyrazole-4-carboxaldehydes with ortho-phenylenediamines, for example, yields 2-(pyrazol-4-yl)benzo[d]imidazole derivatives. semanticscholar.org Similarly, a 2-(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamido)-N-(thiazol-2-yl)acetamide intermediate has been used as a key building block for synthesizing new derivatives containing coumarin, pyridine, pyrrole, and thiazole (B1198619) rings. globalresearchonline.net

The NMI-MsCl mediated coupling mentioned previously is also a prime example of this strategy, facilitating the synthesis of pyrazoles linked to diverse heteroaryl groups like furan, thiophene, and pyridine via the amide functionality. arkat-usa.org

Table 2: Examples of Incorporated Heterocyclic Systems

| Core Scaffold | Incorporated Heterocycle | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|---|

| alpha-Bromo-N-arylacetamide | Imidazole, 1,2,4-Triazole | Reaction with azoles | N-Aryl(azol-1-yl)acetamide | nih.gov |

| Pyrazole-4-carboxaldehyde | o-Phenylenediamine | Condensation reaction | 2-(Pyrazol-4-yl)benzo[d]imidazole | semanticscholar.org |

| 5-Amino-3-methyl-1-(2-methoxyphenyl)-1H-pyrazole | Furan-2-carboxylic acid | NMI-MsCl mediated amide coupling | N-(Pyrazol-5-yl)furan-2-carboxamide | arkat-usa.org |

| Pyrazolyl acetamide intermediate | Thiazole, Coumarin, Pyridine | Further cyclization/condensation reactions | Complex polyheterocyclic systems | globalresearchonline.net |

Synthesis of Pyrazolyl-Triazolyl-Acetamide Scaffolds

Molecular hybrids incorporating both pyrazole and triazole rings within a single acetamide framework represent a significant class of complex derivatives. The synthesis of these scaffolds often requires multi-step sequences.

A common approach begins with a pyrazole-containing starting material, which is then elaborated to include a triazole ring. For instance, ethyl 5-methyl-1H-pyrazole-3-carboxylate can be converted through hydrazinolysis and subsequent reactions to form a 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol intermediate. zsmu.edu.ua This intermediate is then alkylated with N-substituted 2-chloroacetamides to yield the final N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. zsmu.edu.ua

Another powerful method for creating these hybrids is the "click chemistry" approach, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. researchgate.net This has been used to synthesize a series of pyrazole-based 1,2,3-triazole derivatives. researchgate.net The process can involve reacting an N-propargylated pyrazole-imidazole derivative with an in situ generated 2-azido-N-substituted acetamide, resulting in a complex pyrazole-imidazole-triazole hybrid that incorporates the acetamide linker. researchgate.net

Similarly, structural hybrids of 1,2,4-triazole and acetamides have been produced in good yields by coupling a triazole intermediate with various electrophiles under different reaction conditions. nih.gov This can involve modifying a compound like 2-(4-isobutylphenyl)propanoic acid to first form a triazole ring, which is then coupled to form the final acetamide derivatives. nih.gov The presence of the acetamide is confirmed by characteristic signals in NMR spectroscopy, such as a singlet for the CH₂ group around 4.04 ppm and a signal for the NH proton in the range of 9.64–10.27 ppm. nih.gov

Table 3: Synthetic Approaches to Pyrazolyl-Triazolyl-Acetamide Scaffolds

| Scaffold Type | Key Intermediates | Synthetic Method | Key Features | Reference |

|---|---|---|---|---|

| Pyrazolyl-(1,2,4-triazole)-thio-acetamide | 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole | Alkylation with halo-acetamides | Links pyrazole and triazole via a thio-acetamide bridge | zsmu.edu.ua |

| Pyrazolyl-(1,2,3-triazole)-acetamide | N-propargylated pyrazole; 2-azido-N-substituted acetamide | Copper-catalyzed 1,3-dipolar cycloaddition (Click Chemistry) | Forms a 1,2,3-triazole ring connecting the pyrazole and acetamide moieties | researchgate.net |

| (1,2,4-Triazole)-coupled acetamide | 2-(4-isobutylphenyl)propane hydrazide; various electrophiles | Multi-step synthesis involving triazole formation followed by amide coupling | Builds a 1,2,4-triazole core which is then linked to an acetamide tail | nih.gov |

Chemical Reactivity and Derivatization Pathways of 2 1h Pyrazol 3 Yl Acetamide

Substitution Reactions on the Pyrazole (B372694) Ring and Acetamide (B32628) Moiety

The pyrazole ring in 2-(1H-pyrazol-3-yl)acetamide is an aromatic heterocycle susceptible to electrophilic substitution. The position of substitution is influenced by the electronic effects of the existing substituents and the reaction conditions. Generally, the C4 position of the pyrazole ring is the most nucleophilic and readily undergoes electrophilic attack. nih.govrrbdavc.org

The acetamide moiety also presents opportunities for substitution reactions. The hydrogen atoms on the amide nitrogen can be substituted, and the methylene (B1212753) group adjacent to the carbonyl can be functionalized.

Key Substitution Reactions:

N-Alkylation: The nitrogen atom of the pyrazole ring can be alkylated using alkyl halides in the presence of a base. pharmaguideline.compharmajournal.netsioc-journal.cn This reaction is a common strategy to introduce various alkyl or aryl groups, leading to the formation of N-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.orgniscpr.res.inresearchgate.net For instance, N-alkylation of pyrazoles with 2-iodoacetanilides has been successfully employed to synthesize a series of N-substituted 2-(1H-pyrazol-1-yl)acetamides. niscpr.res.inresearchgate.net Similarly, pinanyl pyrazole acetamide derivatives have been synthesized via alkylation with 2-chloroacetamide. sioc-journal.cn

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring can undergo various electrophilic substitution reactions:

Halogenation: Chlorination can be achieved using reagents like chlorine water or sulfuryl chloride. ijnrd.org

Nitration: The introduction of a nitro group onto the pyrazole ring can be accomplished, for example, by replacing a chlorine atom in a chloroacetamide derivative under nitration conditions.

Sulfonation: Pyrazole can be sulfonated, with the sulfonic acid group typically entering at the C4 position. globalresearchonline.net

Reactions of the Acetamide Moiety: The active methylene group in the acetamide side chain can participate in condensation reactions. For example, a derivative, 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, has been shown to react with benzaldehyde (B42025) to yield a phenylmethylidene derivative. sapub.org

Table 1: Examples of Substitution Reactions and Resulting Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product |

| Pyrazole | N-aryl-2-iodoacetamides, Na2CO3, DMF | N-Alkylation | N-substituted 2-(1H-pyrazol-1-yl)acetamides arkat-usa.org |

| Pinanyl pyrazole | 2-chloroacetamide, Base | N-Alkylation | Pinanyl pyrazole acetamide derivatives sioc-journal.cn |

| 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | Nitrating agent | Nitration | 2-nitro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |

| 2-cyano-N-(pyrazol-5-yl) acetamide derivative | Benzaldehyde | Condensation | Phenylmethylidene derivative sapub.org |

Reduction and Oxidation Reactions for Functional Group Interconversion

Functional group interconversions through reduction and oxidation reactions are crucial for modifying the properties of 2-(1H-pyrazol-3-yl)acetamide and its derivatives.

Reduction: The nitro group, if present on the pyrazole ring, can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a catalyst. While the unsubstituted pyrazole ring is relatively stable to catalytic and chemical reduction, its derivatives can be reduced under various conditions to form pyrazolines and pyrazolidines. pharmaguideline.comglobalresearchonline.net

Oxidation: The pyrazole ring itself is generally resistant to oxidation. pharmaguideline.comijnrd.org However, side chains attached to the ring can be oxidized.

Formation of Schiff Bases from Amine-Substituted Derivatives

Amine-substituted derivatives of 2-(1H-pyrazol-3-yl)acetamide are valuable intermediates for the synthesis of Schiff bases. The amino group can readily condense with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction provides a straightforward method for introducing a wide variety of structural diversity.

For example, the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been reported, which can serve as a precursor for Schiff base formation. nih.gov

General Principles of Ligand Properties and Metal Complexation of 2-(1H-Pyrazol-3-yl)acetamide

The 2-(1H-pyrazol-3-yl)acetamide scaffold possesses excellent potential as a ligand for metal complexation due to the presence of multiple donor atoms. nih.gov The two nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the acetamide moiety can all participate in coordinating with metal ions. nih.gov

The pyrazole nitrogen atoms are known to coordinate with a variety of transition metals. The formation of stable chelate rings is possible, enhancing the stability of the resulting metal complexes. The specific coordination mode will depend on the metal ion, the substituents on the pyrazole and acetamide moieties, and the reaction conditions.

The synthesis of mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II), Cu(II), and Fe(III) has been reported, demonstrating the versatility of this ligand system. nih.gov These complexes exhibit different geometries and coordination environments, highlighting the influence of the metal ion on the final structure.

Table 2: Examples of Metal Complexes with Pyrazole-Acetamide Ligands

| Ligand | Metal Ion | Resulting Complex |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II) | [Cd(L1)2Cl2] nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cu(II) | Cu(L1)2(C2H5OH)22 nih.gov |

| N-(quinoxalin-2-yl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L2) | Fe(III) | Fe(L2)2(H2O)22·2H2O nih.gov |

Exploiting Nucleophilic and Electrophilic Sites for Diverse Derivatization

The rich chemical functionality of 2-(1H-pyrazol-3-yl)acetamide provides both nucleophilic and electrophilic sites, which can be exploited for a wide range of derivatization reactions. colab.ws

Nucleophilic Sites:

Pyrazole Ring Nitrogens: The nitrogen atom at position 1 (N1) is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. pharmaguideline.compharmajournal.net The nitrogen at position 2 (N2) is basic and can act as a nucleophile, readily reacting with electrophiles. pharmaguideline.comijnrd.org

Amide Nitrogen: The nitrogen of the acetamide group can also exhibit nucleophilic character.

Active Methylene Group: The carbon atom of the methylene group in the acetamide moiety can be deprotonated under certain conditions to form a carbanion, which is a potent nucleophile. A derivative of 2-(1H-pyrazol-3-yl)acetamide, specifically 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, has been shown to react with active methylene reagents. sapub.org

Electrophilic Sites:

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring, particularly C3 and C5, have reduced electron density due to the electron-withdrawing effect of the nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. pharmaguideline.com However, electrophilic substitution is more common and occurs preferentially at the C4 position. nih.govrrbdavc.org

Carbonyl Carbon: The carbonyl carbon of the acetamide group is electrophilic and can be attacked by nucleophiles.

This interplay of nucleophilic and electrophilic centers allows for the construction of complex molecular architectures, including the synthesis of various heterocyclic systems fused to the pyrazole ring. For instance, derivatives of 2-(1H-pyrazol-3-yl)acetamide have been used to synthesize thiophene (B33073), pyrane, and other pyrazole-containing heterocycles. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. One-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of 2-(1H-pyrazol-3-yl)acetamide derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectra of pyrazole acetamides provide key diagnostic signals. The protons on the pyrazole ring typically appear as distinct doublets or multiplets in the aromatic region of the spectrum. For instance, in N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides, the pyrazole protons H-4, H-5, and H-3 resonate at specific chemical shifts, with coupling constants that help confirm their relative positions. arkat-usa.org The methylene protons (CH₂) of the acetamide bridge typically appear as a singlet, as seen around 5.00 ppm for N-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org The amide N-H proton is also a characteristic feature, often observed as a broad singlet at lower field (e.g., δ 8.75 ppm), confirming the presence of the acetamide group. arkat-usa.org In derivatives like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the introduction of a methyl group on the pyrazole ring results in a singlet signal around 2.00 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the acetamide group is readily identifiable by its characteristic downfield chemical shift, typically around 165-170 ppm. arkat-usa.orgvulcanchem.com The carbons of the pyrazole ring resonate in the range of approximately 106 to 152 ppm. arkat-usa.org For example, in N-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, the pyrazole carbons C-4, C-5, and C-3 are observed at δ 107.4, 131.6, and 141.6 ppm, respectively, while the methylene carbon appears at δ 55.6 ppm. arkat-usa.org

The following table summarizes representative ¹H and ¹³C NMR data for derivatives of 2-(1H-pyrazol-yl)acetamide.

Table 1: Representative ¹H and ¹³C NMR Data for 2-(1H-Pyrazol-yl)acetamide Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|---|

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | CDCl₃ | 5.00 (s, 2H, CH₂), 6.41 (dd, 1H, H-4), 7.03-7.30 (m, 3H, Ar-H), 7.55 (d, 1H, H-5), 7.74 (d, 1H, H-3), 8.75 (bs, 1H, NH) | 55.6 (CH₂), 107.4 (C-4), 121.4-129.5 (Ar-C), 131.6 (C-5), 141.6 (C-3), 165.1 (CO) | arkat-usa.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | DMSO-d₆ | 2.00 (s, 3H, CH₃), 3.00 (s, 2H, CH₂), 5.20 (s, 1H, pyrazole H), 7.10 (m, 4H, Ar-H) | Not explicitly detailed but compound confirmed. | nih.gov |

To definitively establish the molecular structure and confirm assignments made from 1D NMR, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The H-H COSY experiment is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. It is particularly useful for confirming the connectivity of protons on the pyrazole ring and any attached substituents. For instance, COSY spectra can verify the coupling between adjacent protons on the pyrazole ring, such as H-4 and H-5. researchgate.netresearchgate.net This technique was instrumental in characterizing the structure of various heterocyclic compounds derived from cyanoacetamide precursors. rsc.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, an HSQC spectrum would show a cross-peak connecting the methylene proton signal (e.g., ~4.8 ppm) to the methylene carbon signal (~52 ppm), and similarly for each protonated carbon on the pyrazole and phenyl rings. researchgate.netresearchgate.netrsc.orgscirp.org This method provides unambiguous confirmation of the C-H framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Both Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which confirms the molecular formula. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide shows a prominent [M+H]⁺ peak at m/z = 217 in its ESI-MS spectrum. nih.gov Similarly, various N-substituted 2-(1H-pyrazol-1-yl)acetamides show clear molecular ion peaks in their electron ionization (EI) mass spectra. arkat-usa.org

The fragmentation pattern offers clues about the compound's structure. The bonds in the molecular ion break to form smaller, charged fragments. libretexts.org A common fragmentation pathway for pyrazole acetamide derivatives involves the cleavage of the amide bond or the bond between the pyrazole ring and the acetamide side chain. The stability of the resulting fragments, such as acylium ions ([RCO]⁺) or pyrazole-containing cations, often results in characteristic peaks in the spectrum. libretexts.org For instance, the mass spectrum of pentan-3-one shows a base peak due to the stable [CH₃CH₂CO]⁺ acylium ion, a principle that can be applied to the fragmentation of acetamide derivatives. libretexts.org

Table 2: Molecular Ion Peaks for Selected 2-(1H-Pyrazol-yl)acetamide Derivatives

| Compound | Ionization Method | Observed m/z | Identity | Source |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | ESI-MS | 217 | [M+H]⁺ | nih.gov |

| N-(2-((4-(dimethylamino)benzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | ESI-MS | Not specified, but used for structural elucidation. | - | vipslib.com |

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | EI-MS | Not explicitly listed for this specific compound, but used for a series of analogues. For pyrazole itself, m/z 81 is base peak. | M⁺ | arkat-usa.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it results in characteristic peaks in the IR spectrum. savemyexams.com

For 2-(1H-pyrazol-3-yl)acetamide derivatives, key diagnostic absorption bands include:

N-H Stretching: The N-H bond of the amide group typically shows a moderate to strong absorption band in the region of 3200-3400 cm⁻¹. For example, N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides exhibit N-H stretching bands around 3242-3260 cm⁻¹. arkat-usa.org The pyrazole N-H stretch can also appear in this region.

C=O Stretching: The carbonyl group (C=O) of the amide is one of the most prominent features in the IR spectrum, appearing as a strong, sharp absorption band typically between 1650 and 1690 cm⁻¹. In various synthesized derivatives, this peak is observed around 1668-1680 cm⁻¹. arkat-usa.orgasianpubs.org

C-N Stretching and N-H Bending: These vibrations often appear in the 1530-1550 cm⁻¹ region and are characteristic of the amide II band. arkat-usa.org

Aromatic and Alkene C-H/C=C Stretching: Absorptions for aromatic C=C bonds are found in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches appear above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 2-(1H-Pyrazol-yl)acetamide Derivatives (cm⁻¹)

| Compound Series | N-H Stretch (Amide/Pyrazole) | C=O Stretch (Amide) | C=N / N-H Bend | Source |

|---|---|---|---|---|

| N-(Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides | 3242 - 3260 | 1668 - 1680 | 1534 - 1539 | arkat-usa.org |

| N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide | Not specified (amide N is substituted) | 1724, 1669 | - | asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.ch The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The pyrazole ring, being aromatic, and the acetamide group constitute a conjugated system. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of various substituents. The spectra of 2-(1H-pyrazol-3-yl)acetamide derivatives typically show absorption bands characteristic of π → π* transitions within the conjugated pyrazole and any attached aromatic rings. nepjol.info For instance, N-(2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide shows absorption maxima (λmax) at 205.84 nm and 240.33 nm. arkat-usa.org The presence of additional chromophores or auxochromes on the molecule can cause shifts in these absorption bands. For example, in a photochromic derivative, irradiation with UV light induced the appearance of new absorption bands at longer wavelengths (415-420 nm), indicating the formation of a more extended conjugated system. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

Studies on derivatives of 2-(1H-pyrazol-3-yl)acetamide have revealed important structural features. For example, the crystal structure of N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide hemi acetic acid solvate showed a dihedral angle of 49.3(2)º between the phenyl and pyrazole rings. asianpubs.orgasianpubs.org

A critical aspect revealed by X-ray crystallography is the nature of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is a dominant interaction in these structures. In the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the packing is stabilized by a network of N—H⋯O and N—H⋯N hydrogen bonds, which create a layered structure. researchgate.net Similarly, analysis of coordination complexes shows that hydrogen bonding interactions involving the amide and pyrazole groups, as well as solvent molecules, dictate the formation of 1D and 2D supramolecular architectures. nih.gov These non-covalent interactions are crucial in understanding the solid-state properties of these compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(1H-pyrazol-3-yl)acetamide |

| N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide |

| N-(2-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |

| N-(2-((4-(dimethylamino)benzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanimine |

| N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide |

| N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide hemi acetic acid solvate |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

Molecular Conformation and Geometry

The molecular structure of 2-(1H-pyrazol-3-yl)acetamide derivatives is characterized by the spatial arrangement of the pyrazole ring relative to the acetamide side chain. X-ray crystallographic studies reveal that the pyrazole ring, a five-membered heterocycle, generally adopts a planar conformation. vulcanchem.com The acetamide group, however, can exhibit varying degrees of torsion, leading to different molecular conformations.

The specific conformation is often stabilized by intramolecular hydrogen bonds, such as an N—H⋯O interaction forming an S(6) ring motif, which involves the amide hydrogen and the carbonyl oxygen. iucr.orgresearchgate.netiucr.org The bond lengths and angles within the pyrazole ring are consistent with its aromatic character. vulcanchem.com

Table 1: Selected Bond Lengths and Dihedral Angles for a Representative 2-(1H-Pyrazol-3-yl)acetamide Derivative

| Feature | Molecule A | Molecule B | Reference |

|---|---|---|---|

| Pyrazole-Amide Dihedral Angle | 51.4 (1)° | 53.6 (2)° | iucr.org |

| Phenyl-Pyrazole Dihedral Angle | 46.5 (2)° | 58.6 (4)° | iucr.org |

Note: Data is for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide. Molecule A and B are two independent molecules in the asymmetric unit.

Crystal Packing Analysis

The arrangement of molecules in the crystalline state, or crystal packing, is dictated by a combination of intermolecular forces that seek to achieve the most stable energetic configuration. For 2-(1H-pyrazol-3-yl)acetamide derivatives, single-crystal X-ray diffraction studies show that molecules self-assemble into complex supramolecular architectures. nih.govvipslib.com These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. iucr.orgresearchgate.netiucr.orgnih.gov

In the case of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, molecules are linked by hydrogen bonds to form chains, which are then connected into layers. iucr.org These layers are further linked to construct a 3D structure. iucr.org Similarly, coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide reveal 1D and 2D supramolecular architectures governed by various hydrogen bonding interactions. nih.gov The presence of different substituents and even solvent molecules can significantly alter the packing motif. iucr.orgresearchgate.net For example, the crystal packing of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide is directed by an extensive network of hydrogen bonds involving a water molecule, resulting in a 3D network. iucr.orgresearchgate.net

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The stability and structure of the crystalline lattice of 2-(1H-pyrazol-3-yl)acetamide derivatives are predominantly governed by a network of intermolecular interactions, with hydrogen bonding and π-stacking playing crucial roles. rsc.org

π-Interactions: Aromatic π-stacking and C—H⋯π interactions are also significant in the crystal packing of these compounds. iucr.org π–π stacking can occur between adjacent pyrazole rings or between a pyrazole ring and a phenyl substituent. nih.goviucr.org These interactions, though weaker than classical hydrogen bonds, are vital for the cohesion of the crystal structure, often linking layers or chains together. iucr.org For instance, in one reported structure, chains formed by hydrogen bonds are linked by C—H⋯π interactions to form a three-dimensional architecture. iucr.org The interplay between hydrogen bonding and π-stacking is complex; hydrogen bonding can influence the electron density of the aromatic rings, thereby affecting the strength of the π–π stacking interactions. rsc.org

Regiochemistry and Substituent Orientation Validation

The synthesis of substituted pyrazoles can often lead to the formation of different regioisomers. The reaction of unsymmetrical reagents with the pyrazole core means that substituents can be located at different positions on the ring. bibliomed.org X-ray crystallography is an unambiguous tool for the validation of the precise regiochemistry and the orientation of substituents.

For example, in kinase inhibitors based on a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, crystallographic data confirmed distinct orientations for different N-substituents on the pyrazole ring. nih.gov This structural insight is critical, as the orientation of a substituent can determine its ability to form key interactions with a biological target. nih.gov Similarly, studies on the binding of pyrazole derivatives to cytochrome P450 enzymes have shown that the location of a methyl group on the pyrazole ring significantly affects binding affinity, highlighting the importance of correct structural assignment. nih.gov The acylation of aminopyrazoles can occur at either the exocyclic amino group or the endocyclic nitrogen, and spectroscopic and crystallographic methods are essential to confirm the resulting structure. bibliomed.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline Solids

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface highlight interactions that are shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. iucr.orgnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Pyrazolyl-Acetamide Derivative

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 53.8 | researchgate.netnih.gov |

| H···C / C···H | 21.7 | researchgate.netnih.gov |

| H···N / N···H | 13.6 | researchgate.netnih.gov |

Note: Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

This quantitative analysis allows for a detailed comparison of the packing forces in different polymorphs or between different derivatives, providing a deeper understanding of the structure-property relationships in these crystalline solids. iucr.orgnih.govresearchgate.net

Conclusion

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 3 Yl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the characteristics of molecular systems. By employing functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and utilizing basis sets such as 6-311G(d,p), researchers can accurately predict molecular properties. iucr.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the model compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its optimized structure. iucr.orgresearchgate.net

The analysis reveals that the molecule adopts an angular conformation. iucr.org The planar acetamide (B32628) group (N2/C8/C9/O1) is inclined relative to the planes of the pyrazole (B372694) and benzene (B151609) rings. iucr.org This spatial arrangement minimizes steric hindrance and optimizes electronic interactions within the molecule. The calculated bond lengths and angles from the theoretical model show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. iucr.org

Below is a table of selected optimized geometric parameters for the core structure of the model compound, illustrating the typical bond lengths and angles in the pyrazolyl-acetamide framework.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N-N (pyrazole) | 1.376 | C-N-N (pyrazole) | 112.2 |

| C=O (amide) | 1.230 | N-N-C (pyrazole) | 109.5 |

| C-N (amide) | 1.365 | O=C-N (amide) | 122.5 |

| C(pyrazole)-C(methylene) | 1.510 | C(pyrazole)-C(methylene)-C(carbonyl) | 112.0 |

Note: The values are representative for this class of compounds and are based on the analysis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. iucr.org

For the model compound, DFT calculations show that the HOMO and LUMO are localized across the entire molecular plane. iucr.org A smaller energy gap suggests higher reactivity. The calculated energy values for the model system are detailed below. iucr.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict how it will interact with other species. It maps the electrostatic potential onto the electron density surface.

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack. For pyrazolyl-acetamides, these sites are expected around the carbonyl oxygen and the pyrazole nitrogen atoms. acs.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around the acidic protons of the amide and pyrazole N-H groups. bhu.ac.in The MEP for the model compound confirms that the most negative regions are concentrated on the oxygen and nitrogen atoms, while the hydrogen atoms of the amide and pyrazole moieties exhibit positive potential. researchgate.net This distribution highlights the key sites for hydrogen bonding and other intermolecular interactions. researchgate.net

The distribution of electron density is fundamental to a molecule's chemical nature. In 2-(1H-pyrazol-3-yl)acetamide and its derivatives, DFT studies show that the electron density is primarily localized on the most electronegative atoms, namely oxygen and nitrogen. acs.org The pyrazole ring, being an aromatic system, possesses a delocalized π-electron cloud. The acetamide substituent acts as a functional group where the carbonyl oxygen strongly polarizes the C=O bond, creating a significant partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. This electronic arrangement is consistent with the findings from both frontier orbital analysis and MEP mapping, providing a cohesive picture of the molecule's reactivity. acs.org

Theoretical vibrational analysis is performed to calculate the frequencies of molecular vibrations. These calculations serve two main purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental infrared (IR) spectra. iucr.orgresearchgate.net

For pyrazolyl-acetamide derivatives, the calculated IR spectra would show characteristic peaks corresponding to specific functional groups. Key vibrational modes include:

N-H stretching: From the amide and pyrazole ring, typically in the 3200-3400 cm⁻¹ region.

C-H stretching: From the pyrazole ring and methylene (B1212753) group, usually found around 2900-3100 cm⁻¹.

C=O stretching: A strong, characteristic absorption for the amide carbonyl group, expected around 1650-1700 cm⁻¹.

N-H bending: From the amide group, typically near 1600 cm⁻¹.

C-N stretching: Vibrations for the amide and pyrazole C-N bonds.

Comparing these theoretically predicted frequencies with those from experimental FT-IR spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's bonding environment. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis)

The prediction of spectroscopic properties, such as UV-Vis spectra, through theoretical methods like Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for characterizing molecules. For pyrazole derivatives, TD-DFT calculations have been effectively used to compute excitation energies and oscillator strengths, which correlate with the experimentally observed absorption bands. nih.gov These calculations help in understanding the electronic transitions within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) or HOMO-1 to the Lowest Unoccupied Molecular Orbital (LUMO) or LUMO+1. nih.gov

While specific TD-DFT studies on the parent compound 2-(1H-pyrazol-3-yl)acetamide are not extensively documented in the reviewed literature, research on analogous pyrazole derivatives demonstrates a high correlation between theoretical and experimental spectra. nih.govrsc.org These studies indicate that the absorption maxima are influenced by the electronic nature of substituents on the pyrazole ring and any attached moieties. For instance, the presence of chromophoric groups can lead to shifts in the absorption bands, which can be accurately predicted by theoretical models.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide a wealth of information about the electronic structure and reactivity of molecules like 2-(1H-pyrazol-3-yl)acetamide. These methods are used to calculate various descriptors that help in understanding the molecule's behavior in chemical reactions.

Key Quantum Chemical Descriptors:

| Descriptor | Description | Relevance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of a molecule. | A higher EHOMO value indicates a greater tendency to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of a molecule. | A lower ELUMO value indicates a greater tendency to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The difference between LUMO and HOMO energies, indicating chemical reactivity. | A smaller energy gap suggests higher reactivity and lower stability. |

| Electronegativity (χ) | Measures the tendency of an atom to attract a bonding pair of electrons. | Influences the nature of chemical bonds and intermolecular interactions. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | A larger energy gap corresponds to greater hardness. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. | A smaller energy gap corresponds to greater softness. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |

Studies on various pyrazole derivatives consistently show that these quantum chemical descriptors are invaluable for predicting their reactivity. researchgate.netmodern-journals.comchemrxiv.org For example, in the context of corrosion inhibition, a high EHOMO and a low ELUMO are desirable as they indicate a propensity for the molecule to donate and accept electrons, facilitating adsorption onto a metal surface. tandfonline.com The calculation of Fukui functions and molecular electrostatic potential (MEP) maps further helps in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. chemrxiv.orgtandfonline.com For many pyrazole derivatives, the nitrogen atoms of the pyrazole ring and oxygen atoms in substituents are identified as key active centers. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations.

Simulation of Molecular Behavior in Different Environments

MD simulations are employed to study the behavior of pyrazole derivatives in various environments, such as in aqueous solutions or other solvents. researchgate.net These simulations can reveal information about the conformational flexibility of the molecule, its solvation properties, and its interactions with the surrounding medium. For instance, MD simulations can show how water molecules arrange themselves around the solute and form hydrogen bonds, which is crucial for understanding its solubility and stability in aqueous environments. acs.org While specific MD studies on 2-(1H-pyrazol-3-yl)acetamide in different solvents are not widely reported, the general principles derived from studies on similar molecules are applicable. The stability of the molecule in a given environment can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. mdpi.com

Understanding Adsorption Phenomena at Interfaces

A significant application of MD simulations for pyrazole derivatives has been in the study of their adsorption at interfaces, particularly on metal surfaces in the context of corrosion inhibition. nih.gov These simulations can model the interaction between the inhibitor molecule and the surface, providing a detailed picture of the adsorption process. By analyzing the trajectory of the simulation, researchers can determine the preferred orientation of the molecule on the surface. For many pyrazole-based inhibitors, a planar or near-parallel adsorption orientation is observed, which allows for maximum surface coverage. bohrium.com The interaction energy between the molecule and the surface can also be calculated, providing a quantitative measure of the adsorption strength. nih.gov

Monte Carlo Simulations for Adsorption and Interaction Prediction

Monte Carlo (MC) simulations are another powerful computational technique used to study adsorption phenomena, often in conjunction with MD and DFT. researchgate.netresearchgate.net MC simulations are particularly useful for exploring a wide range of possible adsorption configurations to find the most energetically favorable ones. peacta.org

In the context of pyrazole derivatives, MC simulations have been extensively used to model their adsorption on metal surfaces like iron and copper. bohrium.comresearchgate.netresearchgate.net The simulations typically involve placing the inhibitor molecule along with a number of solvent molecules (e.g., water) in a simulation box containing a slab of the metal surface. The system's energy is then minimized by randomly moving the molecules, leading to the identification of low-energy adsorption sites. researchgate.net The output of these simulations includes the adsorption energy, which indicates the stability of the adsorbed layer. iapchem.org Studies on various pyrazole derivatives have shown high adsorption energies, suggesting strong interactions with the metal surface, which is a key characteristic of effective corrosion inhibitors. bohrium.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other biomolecule). This technique is fundamental in drug discovery and design.

Molecular docking studies have been performed on a variety of pyrazole-acetamide analogs to investigate their potential as therapeutic agents. eurjchem.comresearchgate.neteurjchem.com These studies have explored the binding of these compounds to various biological targets, including enzymes and receptors implicated in diseases such as cancer and neuroinflammatory disorders. nih.govresearchgate.net

The results of docking studies are typically presented as a binding affinity or docking score, which is an estimate of the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.org For example, docking studies of pyrazole derivatives have identified key interactions with amino acid residues in the active sites of proteins like B-Raf kinase and topoisomerase IV. modern-journals.comacs.org These computational insights are crucial for the rational design of new, more potent inhibitors. mdpi.com

Binding Affinity Prediction and Intermolecular Interactions

While specific binding affinity studies and detailed analyses of intermolecular interactions for 2-(1H-pyrazol-3-yl)acetamide are not extensively documented in dedicated research, the methodologies for such predictions are well-established. Computational techniques like molecular docking are standard practice for predicting how a ligand, such as 2-(1H-pyrazol-3-yl)acetamide, might bind to a protein's active site. These simulations calculate a docking score, which estimates the binding affinity, and reveal potential intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

In Silico Evaluation for Potential Biological Mechanisms

The evaluation of potential biological mechanisms through in silico methods is a cornerstone of modern drug discovery. For 2-(1H-pyrazol-3-yl)acetamide, while specific reports are scarce, the common approaches applied to its analogues provide a clear roadmap for its theoretical assessment.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. iucr.org Such calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. iucr.org For example, DFT studies on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide were used to calculate its HOMO-LUMO energy gap and compare its optimized structure with experimental data. iucr.org

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are vital for assessing the drug-likeness of a compound. nih.gov These computational models can predict a molecule's pharmacokinetic profile and potential toxicity risks early in the research process. Studies on various pyrazole derivatives frequently employ these predictive tools to guide the selection of candidates for further development. nih.gov Such computational evaluations would be essential in exploring the therapeutic potential of 2-(1H-pyrazol-3-yl)acetamide.

Coordination Chemistry and Metal Complexation of 2 1h Pyrazol 3 Yl Acetamide Ligands

Ligand Design Principles and Chelation Properties of 2-(1H-Pyrazol-3-yl)acetamide

The design of 2-(1H-pyrazol-3-yl)acetamide as a ligand is predicated on the strategic combination of two key functional moieties: the pyrazole (B372694) ring and the acetamide (B32628) group. This combination yields a versatile chelating agent capable of coordinating with a variety of metal ions through multiple donor sites.

Nitrogen-Donor Ligand Systems

The 2-(1H-pyrazol-3-yl)acetamide framework is an effective nitrogen-donor ligand system. The pyrazole ring itself contains two adjacent nitrogen atoms, one of which can act as a Lewis base to coordinate to a metal center. Furthermore, the acetamide group provides additional potential donor sites through its nitrogen and oxygen atoms. researchgate.net This multi-donor capability allows these ligands to act as chelating agents, forming stable ring structures with a central metal ion. Studies on related pyrazole-acetamide derivatives have shown that coordination often involves the pyrazole nitrogen and the amide oxygen, creating a stable chelate ring that enhances complex stability. nih.gov The presence of these O and N donor atoms makes these molecules particularly interesting for constructing various coordination complexes. researchgate.net

Structural Versatility for Metal Ion Coordination

The structural flexibility of the 2-(1H-pyrazol-3-yl)acetamide ligand is a key feature of its design. The rotational freedom around the single bond connecting the pyrazole ring and the acetamide group allows the ligand to adopt various conformations. This adaptability enables it to coordinate to metal ions in several modes, including monodentate, bidentate-cheating, and bridging fashions. This versatility facilitates the formation of not only simple mononuclear complexes but also more complex polynuclear or supramolecular structures. nih.govresearchgate.net The ability of pyrazoles to act as bridging ligands, particularly in their deprotonated (pyrazolate) form, contributes significantly to the formation of di- and polynuclear complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(1H-pyrazol-3-yl)acetamide ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated, often as single crystals, and their structures and properties are elucidated through various analytical techniques.

Mononuclear and Polynuclear Coordination Complexes

The versatile nature of pyrazole-acetamide ligands allows for the synthesis of both mononuclear and polynuclear complexes. nih.gov Research has demonstrated the successful synthesis of several mononuclear coordination complexes using a derivative, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (referred to as L1). nih.gov By reacting this ligand with different metal salts, complexes such as [Cd(L1)₂Cl₂] and Cu(L1)₂(C₂H₅OH)₂₂ have been created. nih.govrsc.org In these examples, two ligand molecules coordinate to a single central metal ion (Cd(II) and Cu(II), respectively), with other small molecules like chloride or ethanol (B145695) completing the coordination sphere. nih.govrsc.org While these specific examples are mononuclear, the inherent properties of pyrazole-based ligands suggest their strong potential for forming polynuclear structures where the ligand bridges multiple metal centers. researchgate.netresearchgate.net

Table 1: Examples of Synthesized Mononuclear Metal Complexes with a Pyrazole-Acetamide Derivative

| Complex Formula | Metal Ion | Ligand | Ancillary Ligands |

| [Cd(L1)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 2 x Cl⁻ |

| Cu(L1)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 2 x C₂H₅OH |

| Fe(L2)₂(H₂O)₂₂·2H₂O* | Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | 2 x H₂O |

*Note: Complex C3 is formed from an in situ oxidation of the primary ligand L1. nih.govrsc.org Source: nih.govrsc.org

Characterization by X-ray Diffraction and Spectroscopic Methods

A suite of spectroscopic methods is also essential for characterization.

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=O and N-H of the acetamide) upon complexation with a metal ion. researchgate.netuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is primarily used to characterize the ligand itself and can also provide insights into the structure of diamagnetic complexes in solution. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in understanding the coordination environment of the metal ion. researchgate.netuobaghdad.edu.iq

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the ligands and their complexes. nih.gov

Table 2: Methods for Characterization of Pyrazole-Acetamide Complexes

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Diffraction | Determines solid-state molecular structure | Bond lengths, bond angles, coordination geometry, crystal packing, supramolecular interactions |

| Infrared (IR) Spectroscopy | Identifies ligand binding modes | Shifts in vibrational frequencies of C=O, N-H, and other functional groups upon coordination |

| UV-Visible Spectroscopy | Studies electronic properties | Information on d-d transitions and charge-transfer bands, confirming coordination environment |

| NMR Spectroscopy (¹H, ¹³C) | Characterizes ligand and diamagnetic complexes | Chemical environment of protons and carbons, confirmation of ligand structure |

| Mass Spectrometry (ESI-MS) | Confirms molecular weight | Verification of the mass of the ligand and the resulting metal complex |

Source: researchgate.netnih.govnih.govresearchgate.netuobaghdad.edu.iq

Structure-Property Relationships in 2-(1H-Pyrazol-3-yl)acetamide Metal Complexes

For example, the crystal packing of complexes like [Cd(L1)₂Cl₂] and Cu(L1)₂(C₂H₅OH)₂₂ is heavily influenced by hydrogen bonding interactions. rsc.orgnih.gov These interactions can link individual complex molecules into extended one-dimensional (1D) chains or two-dimensional (2D) sheets. rsc.org This self-assembly into supramolecular architectures can significantly affect the bulk properties of the material.

Furthermore, the coordination of the pyrazole-acetamide ligand to a metal ion can enhance or introduce new biological activities. In one study, several mononuclear complexes and their parent ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, were evaluated for their in-vitro antibacterial activity against various bacterial strains. The results indicated that the metal complexes exhibited outstanding antibacterial properties, in some cases comparable to the well-known antibiotic chloramphenicol. rsc.orgnih.gov This suggests a synergistic effect where the chelation of the metal ion by the ligand leads to a compound with enhanced biological efficacy, a key structure-property relationship in the development of new therapeutic agents. researchgate.net

Influence of Ligand Modification on Complex Geometry and Stability

The geometry and stability of metal complexes derived from 2-(1H-pyrazol-3-yl)acetamide are profoundly influenced by modifications to the ligand structure. These modifications can range from simple substitutions on the pyrazole ring to more complex alterations of the acetamide side chain.

Research has demonstrated that the introduction of substituents on the pyrazole ring can alter the steric and electronic properties of the ligand, thereby dictating the coordination geometry of the resulting metal complex. For instance, the synthesis of Schiff base compounds by condensing N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with aromatic aldehydes leads to ligands that form complexes with distinct crystal packing and supramolecular architectures. vipslib.comrsc.orgresearchgate.netnih.gov The nature of the substituent on the aromatic aldehyde, such as a dimethylamino or methoxy (B1213986) group, directly impacts the hydrogen bonding interactions within the crystal lattice. vipslib.com

The table below summarizes the structural features of some metal complexes with modified 2-(1H-pyrazol-3-yl)acetamide ligands, highlighting the influence of ligand modification and counter-ions on the coordination environment.

| Complex | Ligand | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cd(L1)2Cl2] | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | Distorted octahedral | Two L1 ligands and two chloride anions |

| Cu(L1)2(C2H5OH)22 | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Octahedral | Two L1 ligands and two ethanol molecules |

| Fe(L2)2(H2O)22·2H2O | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (from in situ oxidation of L1) | Fe(II) | Octahedral | Two L2 ligands and two water molecules |

Data sourced from Chkirate et al., 2022. rsc.orgresearchgate.netnih.gov

Supramolecular Architectures through Intermolecular Interactions in Complexes

The formation of supramolecular architectures is a hallmark of metal complexes involving 2-(1H-pyrazol-3-yl)acetamide and its derivatives. These extended structures are primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.

The presence of N-H groups in the pyrazole ring and amide functionalities, along with potential donor and acceptor sites in modified ligands, facilitates a rich network of intermolecular hydrogen bonds. These interactions can lead to the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) sheets, and even three-dimensional (3D) frameworks. For example, crystallographic studies of cadmium(II), copper(II), and iron(II) complexes with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have revealed the formation of 1D and 2D supramolecular structures governed by various hydrogen bonding interactions. rsc.orgresearchgate.netnih.gov

Advanced Applications of 2-(1H-Pyrazol-3-yl)acetamide Metal Complexes

The unique coordination properties of 2-(1H-pyrazol-3-yl)acetamide ligands have led to the exploration of their metal complexes in a range of advanced applications, from catalysis to selective metal separation and materials science.

Catalytic Applications

Metal complexes incorporating pyrazole-based ligands have shown significant promise in homogeneous catalysis. The protic nature of the pyrazole N-H group can be exploited in metal-ligand cooperative catalysis. While specific catalytic applications of simple 2-(1H-pyrazol-3-yl)acetamide complexes are an emerging area of research, related pyrazole-containing ligand systems have demonstrated catalytic activity in various transformations. For instance, pincer-type complexes with protic pyrazole arms have been investigated for their catalytic roles in reactions such as the aerobic oxidation of phosphines. nih.gov The ability to tune the electronic and steric environment around the metal center by modifying the pyrazole ligand is crucial for optimizing catalytic performance.

Selective Metal Ion Extraction and Separation (e.g., Actinide/Lanthanide)

A particularly significant application of pyrazole-based ligands, including derivatives of 2-(1H-pyrazol-3-yl)acetamide, lies in the selective extraction and separation of metal ions, most notably for the challenging separation of actinides from lanthanides in nuclear waste reprocessing. The "soft" nitrogen donor atoms of the pyrazole ring can exhibit preferential binding to the slightly "softer" trivalent actinide ions over the "harder" lanthanide ions. iaea.orgresearchgate.net

Research has shown that N-donor complexing ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which share the pyrazole binding motif, are effective extracting agents for Am(III) over Eu(III). acs.orgnih.govdntb.gov.ua Ligands incorporating pyrazole and carboxamide functionalities have also been designed for this purpose, demonstrating high separation factors. dntb.gov.ua The efficiency of these separations is highly dependent on the ligand structure, the solvent system used, and the pH of the aqueous phase. hzdr.de

The table below presents separation factors for Am(III)/Eu(III) using a related pyrazole-based ligand, illustrating the potential of this class of compounds.

| Ligand | Separation Factor (SFAm/Eu) | Conditions |

| 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | ~100 | Extraction from 1 mol/L HNO3 |

Adsorbents for Heavy Metal Ions

The ability of 2-(1H-pyrazol-3-yl)acetamide and its analogs to chelate metal ions also makes them promising candidates for the development of adsorbents for the removal of toxic heavy metal ions from wastewater. When these ligands are immobilized on solid supports, such as silica (B1680970) gel or polymers, they can selectively bind to heavy metals like cadmium(II), copper(II), and lead(II). nih.gov

The effectiveness of these adsorbent materials is determined by several factors, including the pH of the solution, contact time, and the initial concentration of the metal ions. nih.gov The pyrazole and acetamide groups provide multiple binding sites for the metal ions, leading to high adsorption capacities. researchgate.netnih.govmdpi.com Modified silica with pyrazolyl-1H-1,2,4-triazole has shown remarkable selectivity for cadmium(II) removal. nih.gov The potential for regeneration and reuse of these adsorbents is a key advantage for practical applications. nih.gov

Exploration of Luminescent and Magnetic Properties

Metal complexes of pyrazole-containing ligands have been shown to exhibit interesting luminescent and magnetic properties. The coordination of lanthanide ions, which are known for their characteristic luminescence, to ligands derived from or related to 2-(1H-pyrazol-3-yl)acetamide can lead to new luminescent materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govrsc.org For example, a europium(III) complex with a pyrazoyl-carboxyl bifunctional ligand has been reported to show red luminescence due to efficient energy transfer. nih.gov